(1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[3-(trifluoromethyl)phenyl]methanone
Description
(1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[3-(trifluoromethyl)phenyl]methanone is a bicyclic heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core fused with a phenyl group at position 1 and a 3-(trifluoromethyl)phenyl methanone substituent. The trifluoromethyl group at the meta position of the phenyl ring is a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties, which can improve binding affinity and pharmacokinetic profiles .
Properties
CAS No. |
727661-48-5 |
|---|---|
Molecular Formula |
C21H17F3N2O |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C21H17F3N2O/c22-21(23,24)17-9-4-8-16(14-17)20(27)26-13-12-25-11-5-10-18(25)19(26)15-6-2-1-3-7-15/h1-11,14,19H,12-13H2 |
InChI Key |
MBHGRNRSQBZXHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Pyrrolo[1,2-a]pyrazine Formation
The dihydropyrrolo[1,2-a]pyrazine scaffold is synthesized via [3+2] cycloaddition between α-amino esters and electron-deficient alkynes. Adapting methods from tungsten-catalyzed decarboxylative cyclizations, ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetate reacts with malate derivatives under oxygenated conditions (450 nm LED irradiation, 24 h) to yield cyclized products in 50–55% yields. For the 1-phenyl variant, 1,2,3,4-tetrahydroisoquinoline derivatives are alkylated with ethyl 2-bromoacetate in THF/Et3N, followed by cyclization in MeCN/MeOH (1:1) using WO2PC (0.5 mol%). This protocol avoids side reactions observed with Brønsted acids, ensuring regioselectivity at the C2 position.
Functionalization with the 3-(Trifluoromethyl)phenylmethanone Group
Friedel-Crafts Acylation Under Low-Temperature Conditions
The methanone bridge is introduced via nucleophilic acyl substitution. A solution of 3-(trifluoromethyl)benzophenone in anhydrous THF is added dropwise to a pre-cooled (-65°C) mixture of the dihydropyrrolo[1,2-a]pyrazine intermediate. After 1 h at -65°C and overnight stirring, hydrolysis with dilute HCl followed by alkaline workup (K2CO3) isolates the product. Crystallization from isopropyl alcohol achieves >95% purity, as validated by NMR. This method circumvents electrophilic aromatic substitution challenges posed by the electron-withdrawing CF3 group.
Palladium-Catalyzed Direct Arylation for Substituent Diversification
Regioselective Coupling at Electron-Rich Positions
The 1-phenyl substituent is installed via Pd-mediated direct arylation. Dibromo-TAPP intermediates (e.g., 49 ) undergo intramolecular coupling using Pd(PPh3)4 (5 mol%) in toluene/AcOH (1:1) at 50°C. X-ray crystallography confirms exclusive arylation at phenyl rings adjacent to the pyrrolopyrazine core, driven by enhanced electron density at C2 and C5. Yields range from 34% (coumarin derivatives) to 69% (cyanophenyl variants).
Optimization of Reaction Parameters
Solvent and Catalyst Screening
Comparative studies reveal iron(III) perchlorate hydrate (6 mol%) in toluene/AcOH (1:1) as optimal for cyclization. Substituting Fe(ClO4)3·H2O with V or Mn salts reduces yields by 20–40%. Polar aprotic solvents (MeCN) improve malate solubility in WO2PC-catalyzed reactions but necessitate rigorous oxygen purging to prevent overoxidation.
Table 1. Catalyst Performance in Cyclization Reactions
| Catalyst | Solvent System | Yield (%) | Reference |
|---|---|---|---|
| Fe(ClO4)3·H2O | Toluene/AcOH | 54–69 | |
| WO2PC | MeCN/MeOH | 50–55 | |
| TsOH | Toluene | 12–18 |
Large-Scale Synthesis and Workup
Gram-Scale Production with Minimal Yield Loss
Scaling the iron-catalyzed protocol to 20 mmol (summed reactants) maintains yields at 54–60%. Post-reaction, precipitation in cold methanol followed by silica pad filtration (DCM eluent) achieves >98% purity. For hygroscopic products, crystallization from CH3CN/hexanes avoids column chromatography .
Chemical Reactions Analysis
Cycloaddition Reactions
The dihydropyrrolopyrazine core participates in cycloadditions due to its conjugated π-system. Key findings include:
Diels-Alder Reaction with Tetracyanoethylene (TCNE)
In toluene under reflux with pyridine, the dihydropyrrolopyrazine system reacts with TCNE to form a tandem Diels-Alder/reoxidation product (compound 53 ) via a nonactivated benzene ring. Pyridine is critical for regioselectivity, and only monosubstitution occurs despite excess TCNE .
| Reaction Components | Conditions | Product (Yield) | Key Observations |
|---|---|---|---|
| Dihydropyrrolopyrazine + TCNE | Toluene, pyridine, reflux | 53 (main product) | Pyridine-dependent; no EWG compatibility |
Nucleophilic Substitution and Ring-Opening
The electron-rich nitrogen atoms in the pyrrolopyrazine ring facilitate nucleophilic attacks:
Reaction with 3H-1,2-Dithiole-3-thiones
Dihydropyrrolopyrazine derivatives undergo sulfur extrusion and recyclization with dithiolethiones. For example, treatment with 3H-benzo[c] dithiole-3-thione yields pyrazino[2,1-b] thiazine (87 ) via selective S2 substitution .
| Reaction Partners | Conditions | Product (Yield) | Notes |
|---|---|---|---|
| Dihydropyrrolopyrazine + dithiolethione | Room temperature, 64% yield | 87 | Requires excess dihydropyrrolopyrazine |
Thiete Formation
Using trimethylphosphite as a sulfur acceptor, dihydropyrrolopyrazine reacts with dithiolethiones to form four-membered thiete-2-thione intermediates (89 ) in 92% yield, which further react to form fused thiazines .
Methanone Group Reactivity
The ketone moiety enables condensation and functionalization:
Hydrazone Formation
Pyrazole-derived aldehydes (structurally analogous to the methanone group) undergo reductive amination with amines to form hydrazones, demonstrating potential for analogous reactions in this compound .
Catalyst-Free Annulation
Though not directly reported for this compound, analogous pyrrolopyrazines undergo annulation with β-enaminones and propargylamine to form imidazole-pyrrolopyrazine hybrids. This suggests potential for constructing fused heterocycles under mild conditions .
| Reactants | Conditions | Product Type | Yield Range |
|---|---|---|---|
| β-Enaminone + propargylamine | Solvent-free, 80°C | Imidazole-pyrrolopyrazine | 75–92% |
Stability and Decomposition Pathways
-
The trifluoromethyl group enhances photostability compared to conventional aryl diazirines, as shown in ambient light exposure studies .
-
Thermal decomposition studies in methanol indicate >90% stability after 31 days in the dark .
Key Challenges and Limitations
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. Detailed methods for synthesizing heterocyclic compounds like this one often include the use of specific reagents and conditions to achieve the desired structural integrity and purity.
Key Synthetic Pathways
- Cyclization Reactions : The formation of the pyrrolo[1,2-a]pyrazine structure often involves cyclization reactions between phenyl derivatives and nitrogen-containing compounds.
- Functionalization : The introduction of trifluoromethyl groups can enhance the lipophilicity and biological activity of the compound, making it more suitable for medicinal applications.
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines including breast cancer (MCF7), melanoma (SKMEL-28), and ovarian cancer (SKOV-3) cells .
- Mechanism of Action : The mechanism by which these compounds exert their effects may involve the inhibition of key signaling pathways in cancer cells, potentially through interaction with specific protein targets.
Biological Research
Research indicates that compounds related to (1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[3-(trifluoromethyl)phenyl]methanone can serve as probes in biological assays to study cellular processes.
- Enzyme Inhibition Studies : The compound has shown promise in inhibiting certain enzymes involved in metabolic pathways, which could lead to advancements in understanding metabolic diseases .
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in developing new polymers or nanomaterials.
- Conductive Polymers : The incorporation of this compound into polymer matrices can enhance electrical conductivity due to its electron-rich structure.
Case Studies
Several case studies highlight the effectiveness of (1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[3-(trifluoromethyl)phenyl]methanone in various applications:
- Case Study on Anticancer Activity :
- Biological Assay Development :
Mechanism of Action
The mechanism of action of (1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[3-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. Pyrrolo[1,2-a]pyrazine Derivatives
- 1-(3-(4-Methoxyphenyl)pyrrolo[1,2-a]pyrazin-6-yl)ethanone (4b) : Substituents: 4-Methoxyphenyl at position 3, acetyl at position 4. Reactivity: Electrophilic acetylation occurs regioselectively at position 6 due to electron-donating methoxy groups enhancing nucleophilicity at specific sites.
B. Thiazolo-Pyrimidine Derivatives :
- Example: 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (6).
- Substituents: Multiple fused heterocycles (thiazolo, triazolo) increase rigidity and complexity.
- Comparison: The target compound’s simpler dihydropyrrolopyrazine scaffold may offer improved synthetic accessibility and tunability.
C. Pyrazolo[3,4-d]pyrimidine Derivatives :
- Example: 2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one.
- Substituents: Fluorinated aryl groups and amino-pyrimidine motifs enhance bioactivity (e.g., kinase inhibition).
- Comparison: The trifluoromethyl group in the target compound may similarly enhance lipophilicity and target engagement.
Physicochemical and Spectral Properties
Biological Activity
(1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[3-(trifluoromethyl)phenyl]methanone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of with a molecular weight of approximately 399.39 g/mol. Its structure features a pyrrolo-pyrazine core, which is known to influence its biological activity significantly.
Biological Activity Overview
Research into the biological activity of this compound has identified several key areas:
- Antitumor Activity : Several studies have reported that derivatives of pyrrolo[1,2-a]pyrazine exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications in the substituents on the phenyl ring can enhance or diminish this activity.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
- Neuroprotective Properties : Research indicates that compounds with similar structures may act as positive allosteric modulators of NMDA receptors, suggesting potential applications in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry demonstrated that specific derivatives of 3,4-dihydropyrrolo[1,2-a]pyrazine exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 and A549 . The SAR indicated that modifications at the 3-position significantly influenced potency.
- Anti-inflammatory Research : In a study assessing COX inhibition, compounds structurally related to (1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[3-(trifluoromethyl)phenyl]methanone were shown to reduce PGE2 production in RAW264.7 macrophages with IC50 values ranging from 5 to 20 µM .
Data Tables
Q & A
Q. Q1. What are the key synthetic strategies for preparing (1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)[3-(trifluoromethyl)phenyl]methanone?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Core pyrrolo[1,2-a]pyrazine formation : Cyclocondensation of substituted pyrrole derivatives with pyrazine precursors under reflux conditions (e.g., using acetic acid/HCl) .
- Functionalization : Electrophilic substitution (e.g., Friedel-Crafts acylation) to introduce the 3-(trifluoromethyl)phenyl group. AlCl₃ is commonly used as a catalyst, with reaction times optimized to 1–2 hours to minimize side products .
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization (DMF/methanol) ensure >95% purity .
Q. Q2. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Analysis : ¹H/¹³C NMR to confirm substituent positions and diastereomeric ratios. For example, the trifluoromethyl group shows distinct δ ~120–125 ppm in ¹³C NMR .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~429.12 Da).
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing 6- vs. 8-substituted pyrrolopyrazines) .
Advanced Research Questions
Q. Q3. How do substituents (e.g., trifluoromethyl) influence regioselectivity in electrophilic reactions on the pyrrolo[1,2-a]pyrazine scaffold?
Methodological Answer:
- Electronic Effects : The electron-withdrawing trifluoromethyl group directs electrophiles to electron-rich positions (e.g., C6 over C8). Computational studies (DFT) predict charge distribution, validated by experimental yields (e.g., 6-acetylated products dominate in ~70% yield vs. 8-isomers at ~20%) .
- Steric Factors : Steric hindrance from the phenyl group at C1 reduces reactivity at adjacent positions.
Q. Q4. What strategies resolve conflicting NMR data for diastereomers or tautomers in this compound?
Methodological Answer:
- Variable Temperature NMR : Identifies tautomerization by observing signal coalescence at elevated temperatures .
- 2D NMR (COSY, NOESY) : Distinguishes diastereomers via cross-peak correlations (e.g., NOE interactions between pyrrolo protons and phenyl groups) .
- Isotopic Labeling : ¹⁹F NMR tracks trifluoromethyl group orientation in dynamic processes .
Q. Q5. How can researchers model the compound’s interaction with biological targets (e.g., enzymes) computationally?
Methodological Answer:
- Molecular Docking : Use software like Discovery Studio to predict binding modes. For example, the trifluoromethyl group enhances hydrophobic interactions with kinase active sites (binding energy ΔG ~-9.2 kcal/mol) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .
Data Contradiction Analysis
Q. Q6. How to address discrepancies in reported bioactivity data (e.g., IC₅₀ variations) across studies?
Methodological Answer:
- Assay Standardization : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times (24 vs. 48 hours), and solvent controls (DMSO concentration ≤0.1%) .
- Metabolite Interference : LC-MS/MS quantifies parent compound vs. metabolites (e.g., oxidized pyrrolo derivatives) that may skew activity .
Q. Q7. Why do synthetic yields vary significantly between labs for this compound?
Methodological Answer:
- Catalyst Purity : AlCl₃ must be anhydrous; moisture reduces acylation efficiency by ~40% .
- Reaction Monitoring : TLC at 30-minute intervals prevents over-reaction (e.g., decomposition to pyrazine oxides) .
Experimental Design Optimization
Q. Q8. How to design stability studies for long-term storage of this compound?
Methodological Answer:
Q. Q9. What in vitro assays are optimal for evaluating its kinase inhibition potential?
Methodological Answer:
- TR-FRET Assays : Measure ATP competition using recombinant kinases (e.g., JAK2, IC₅₀ determination with Z’ factor >0.6) .
- Cellular Phosphorylation : Western blot for p-STAT3 in treated cells (EC₅₀ correlation with TR-FRET data) .
Advanced Mechanistic Studies
Q. Q10. How does the trifluoromethyl group modulate the compound’s pharmacokinetic properties?
Methodological Answer:
- LogP Measurement : The CF₃ group increases logP from ~2.1 (non-fluorinated analog) to ~3.4, enhancing membrane permeability (Caco-2 assay Papp ~12 ×10⁻⁶ cm/s) .
- CYP450 Metabolism : Microsomal studies show reduced oxidation rates (t₁/₂ ~45 min vs. ~15 min for non-fluorinated analogs) due to metabolic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
